7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula . This compound is characterized by the presence of chlorine and iodine atoms at the 7th and 2nd positions of the pyrrolo[3,2-b]pyridine structure, respectively. It is classified as an azaindole derivative and has garnered attention for its potential applications in various fields including chemistry, biology, medicine, and industry due to its unique chemical properties and structural characteristics.
The synthesis of 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine typically involves a halogenation reaction. A common synthetic route includes:
The reaction conditions must be carefully controlled to ensure high yields and purity of the product. The use of appropriate solvents and reagents is crucial in optimizing the synthesis process.
The molecular structure of 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine can be represented as follows:
The structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound.
7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine can participate in various chemical reactions:
Common reagents for these reactions include sodium azide for nucleophilic substitution, hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions. The choice of conditions significantly affects the yield and specificity of the products formed .
Further research is needed to elucidate the detailed pathways through which this compound exerts its effects in biological systems.
Relevant analyses like thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) could provide insights into its thermal stability and decomposition behavior .
7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine has multiple scientific applications:
Pyrrolo[3,2-b]pyridine represents a privileged bicyclic scaffold in medicinal chemistry, characterized by a fused pyrrole and pyridine ring system. This core structure is isoelectronic with indole but exhibits distinct electronic properties due to the presence of two nitrogen atoms at different ring positions. The pyrrolopyridine framework serves as a versatile pharmacophore due to its ability to engage in hydrogen bonding, π-π stacking interactions, and its moderate dipole moment, which enhances bioavailability. The unsubstituted 1H-pyrrolo[3,2-b]pyridine (molecular weight: 118.14 g/mol) exists as a solid with a melting point of 137°C and a pKa of 7.95, reflecting its enhanced basicity compared to indole derivatives [3] [10]. These inherent physicochemical properties make it an attractive template for designing bioactive molecules targeting diverse therapeutic areas, including oncology, infectious diseases, and metabolic disorders.
Halogenation of pyrrolo[3,2-b]pyridine significantly alters its chemical reactivity and biological interactions. The introduction of halogen atoms, particularly at strategic positions, serves multiple purposes in drug discovery:
Table 1: Comparative Analysis of Halogenated Pyrrolo[3,2-b]pyridine Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Positions | Key Synthetic Applications |
---|---|---|---|---|
2-Iodo-1H-pyrrolo[3,2-b]pyridine | C₇H₅IN₂ | 244.03 | 2-position | Suzuki, Stille couplings; Sonogashira reactions |
7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine | C₇H₄ClIN₂ | 278.48 | 2-iodo, 7-chloro | Sequential functionalization via orthogonal reactivity |
7-Iodo-1H-pyrrolo[3,2-b]pyridine | C₇H₅IN₂ | 244.03 | 7-position | Electrophilic substitution at C5; kinase inhibitor synthesis |
1-(Benzenesulfonyl)-7-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine | C₁₃H₈ClIN₂O₂S | 418.64 | 2-iodo, 7-chloro | N-protected intermediate for regioselective coupling |
Synthetic Routes:Electrophilic iodination of pyrrolo[3,2-b]pyridine precursors typically employs iodine or N-iodosuccinimide (NIS) under controlled conditions. For 7-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine, chlorination often precedes iodination using reagents like N-chlorosuccinimide (NCS) in polar aprotic solvents (e.g., dimethylformamide) at 50–80°C. Subsequent iodination at C2 is achieved with NIS in dimethylformamide, leveraging the electron-rich nature of the pyrrole ring [2] . The benzenesulfonyl-protected derivative is synthesized using benzenesulfonyl chloride with potassium carbonate as a base, facilitating nitrogen protection for selective C–H functionalization .
Reactivity Profile:The iodine atom at C2 demonstrates exceptional reactivity in palladium-catalyzed cross-couplings due to favorable orbital overlap with the heterocyclic π-system. This enables:
The 7-chloro-2-iodo substitution pattern on pyrrolo[3,2-b]pyridine confers unique electronic and steric properties critical for biological activity:
Electronic Effects:The chlorine atom at C7 exerts a strong electron-withdrawing effect, reducing electron density at adjacent positions. This enhances the hydrogen-bond accepting capability of the pyridine nitrogen (N1), facilitating interactions with key residues in enzymatic binding sites. Concurrently, the iodine at C2, despite being electron-withdrawing by induction, acts as an electron-donating group through resonance effects in the pyrrole ring, creating electronic asymmetry across the bicyclic system [2] .
Synergistic Steric Influence:The chlorine atom’s moderate size (van der Waals radius: 1.75 Å) and iodine’s larger bulk (radius: 1.98 Å) create complementary steric contours that match hydrophobic protein pockets inaccessible to smaller halogens. This synergy is evidenced in kinase inhibitors where the 7-chloro group occupies a deep lipophilic cleft while the 2-iodo moiety directs appended pharmacophores toward solvent-exposed regions [7].
Table 2: Impact of Substituent Patterns on Biological Activity in Pyrrolopyridine Derivatives
Substitution Pattern | Representative Compound | Target/Activity | Key Structural Advantage |
---|---|---|---|
2-Iodo | 2-Iodo-1H-pyrrolo[3,2-b]pyridine | FGFR inhibitors; SGK1 inhibitors | Iodine enables C–C bond formation for R-group diversification |
7-Chloro-2-iodo | 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine | Anticancer scaffolds; kinase inhibitors | Orthogonal reactivity allows sequential functionalization |
5-Iodo (isomeric) | 5-Iodo-1H-pyrrolo[2,3-b]pyridine | Kinase inhibition (e.g., JAK2) | Altered dipole moment enhances membrane permeability |
7-Iodo | 7-Iodo-1H-pyrrolo[3,2-b]pyridine | Serum/glucocorticoid-regulated kinase 1 (SGK1) | Positional isomerism shifts binding orientation in ATP pocket |
Biological Applications:
Antimicrobial Scaffolds:Hybrid molecules synthesized via Suzuki coupling of the 2-iodo position with heteroarylboronic acids exhibit broad-spectrum activity against resistant bacterial strains. The electron-withdrawing chloro group potentiates membrane disruption by increasing compound acidity (pKa shift ≈ 1.2 units), facilitating interaction with bacterial phospholipids [2] [5].
Kinase Inhibitor Design:Molecular docking studies reveal that 7-chloro-2-iodo derivatives dock into the ATP-binding site of kinases (e.g., FGFR1, Bruton’s tyrosine kinase) through:
Experimental Evidence:In vitro studies on halogenated pyrrolo[3,2-d]pyrimidines (structurally analogous to pyrrolopyridines) demonstrate that iodine at C7 enhances cytotoxicity 3–5-fold compared to chloro or bromo analogues. For example, 2,4-dichloro-7-iodopyrrolo[3,2-d]pyrimidine exhibits IC₅₀ values of 0.16–0.84 μM against multiple cancer cell lines, attributed to iodine’s optimal hydrophobic contact surface and induction of apoptotic pathways [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: